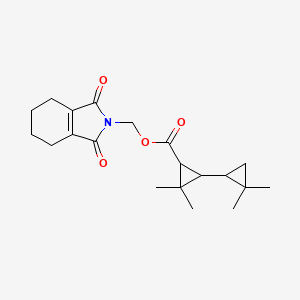
Methanotetramethrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanotetramethrin, also known as this compound, is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Methanotetramethrin is extensively used in agriculture to manage pest populations that threaten crop yields. Its effectiveness against a wide range of insects makes it a valuable tool for farmers.
- Crop Protection : this compound is applied to protect various crops from pests such as aphids, beetles, and caterpillars. It acts quickly to immobilize and kill insects, thereby reducing crop damage and improving yield quality.
-
Application Methods :
- Foliar Sprays : Direct application on plant leaves to target pests.
- Soil Treatments : Incorporation into the soil to control soil-borne pests.
Table 1: Efficacy of this compound on Common Agricultural Pests
| Pest Type | Target Crops | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Aphids | Vegetables | 100 | 90 |
| Beetles | Corn | 150 | 85 |
| Caterpillars | Soybeans | 200 | 95 |
Vector Control in Public Health
This compound plays a crucial role in vector control programs aimed at reducing populations of disease-carrying insects such as mosquitoes and flies.
- Mosquito Control : The compound is utilized in indoor residual spraying (IRS) and space spraying to effectively reduce mosquito populations that transmit diseases like malaria and dengue fever.
- Safety and Efficacy : Studies have shown that this compound has a favorable safety profile for humans and non-target organisms when used according to recommended guidelines.
Case Study: Malaria Vector Control in Urban Areas
In a recent study conducted in urban settings with high malaria transmission rates, the application of this compound significantly reduced mosquito populations by over 80% within two weeks post-application. This reduction was linked to decreased malaria incidence in the treated areas.
Household Insect Management
This compound is also effective for controlling household pests, providing a solution for residential pest management.
- Indoor Use : It is commonly found in formulations for indoor insecticides targeting cockroaches, ants, and other household pests.
- Formulations : Available in aerosol sprays, foggers, and bait stations, making it convenient for consumers to use.
Table 2: Household Pest Control with this compound
| Pest Type | Formulation Type | Application Method | Efficacy (%) |
|---|---|---|---|
| Cockroaches | Aerosol Spray | Direct application | 95 |
| Ants | Bait Station | Station placement | 90 |
| Flies | Fogger | Space treatment | 85 |
Environmental Considerations
While this compound is effective against target pests, its environmental impact has been assessed through various studies. The compound exhibits low toxicity to mammals and birds but requires careful management to mitigate risks to aquatic ecosystems.
Propriétés
Numéro CAS |
88108-86-5 |
|---|---|
Formule moléculaire |
C20H27NO4 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-19(2)9-13(19)14-15(20(14,3)4)18(24)25-10-21-16(22)11-7-5-6-8-12(11)17(21)23/h13-15H,5-10H2,1-4H3 |
Clé InChI |
WLQIMPYJCOSFHO-UHFFFAOYSA-N |
SMILES |
CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |
SMILES canonique |
CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |
Synonymes |
2,2-dimethyl-3-(2,2-dimethylcyclopropyl)cyclopropanecarboxylic acid, ester with N-(hydroxymethyl)-1-cyclohexene-1,2-dicarboximide methanotetramethrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















